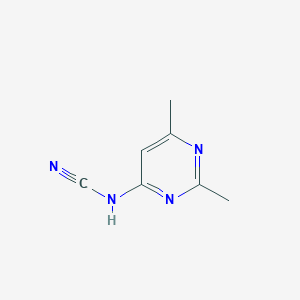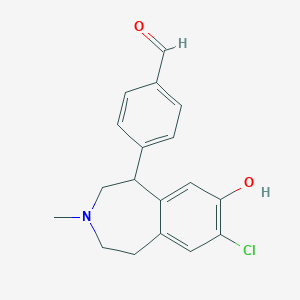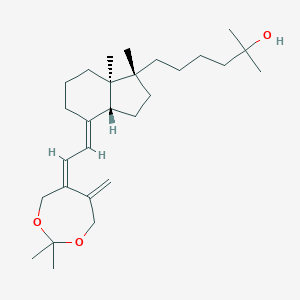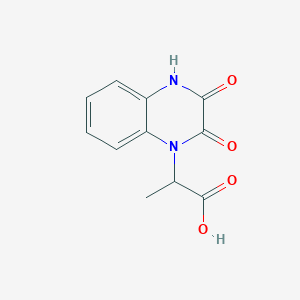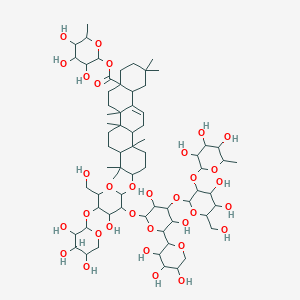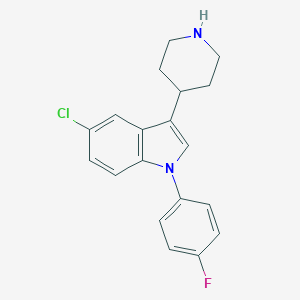
5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
Vue d'ensemble
Description
“5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole” is a chemical compound. Unfortunately, I couldn’t find more detailed information about this compound1.
Synthesis Analysis
I found a paper discussing the hydrolysis of phenylboronic pinacol esters, which are considered compounds for the design of new drugs and drug delivery devices2. However, it doesn’t specifically mention the synthesis of “5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole”.
Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of this compound1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound1.
Applications De Recherche Scientifique
Dopamine and Serotonin Receptor Antagonism
Research by Perregaard et al. (1992) discovered that certain 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Notably, piperidyl substituted indoles, such as 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole, were found to be noncataleptogenic or only weakly so, suggesting a unique profile resembling that of atypical neuroleptics like clozapine (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).
Serotonin 5-HT2 Receptor Selectivity
Andersen et al. (1992) synthesized a series of 3-(4-fluorophenyl)-1H-indoles, demonstrating high selectivity for 5-HT2 receptors over dopamine D2 receptors and alpha 1 adrenoceptors. These compounds, including variations of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole, showed potent inhibition of the quipazine-induced head twitch syndrome in rats, indicative of significant 5-HT2 receptor antagonism (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).
Alpha 1-Adrenoceptor Antagonism
Balle et al. (2003) explored 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, deriving from antipsychotic sertindole, as selective alpha 1-adrenoceptor antagonists. These compounds showed high selectivity and potential CNS activity, providing insights into pharmacophores for alpha 1-adrenoceptor antagonists (Balle, Perregaard, Ramirez, Larsen, Søby, Liljefors, & Andersen, 2003).
Antipsychotic Potential
Research on compounds like 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole has demonstrated potential in the treatment of psychiatric disorders. Watanabe and Hagino (1999) found that sertindole, a related compound, enhanced dopamine release and metabolism in the rat cortex and striatum, suggesting its effectiveness in treating disorders like schizophrenia (Watanabe & Hagino, 1999).
Safety And Hazards
Orientations Futures
I couldn’t find specific information on the future directions of research or applications for this compound1.
Propriétés
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-piperidin-4-ylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXCLZSLZGBCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432041 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |
CAS RN |
138900-27-3 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

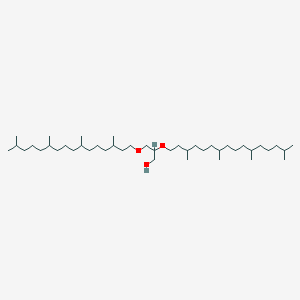
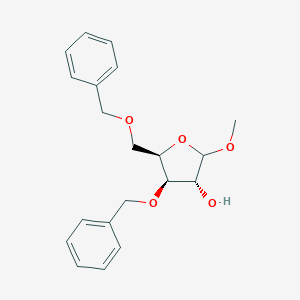
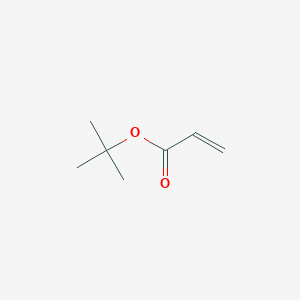
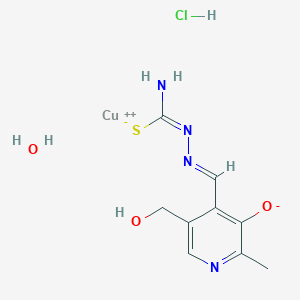
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
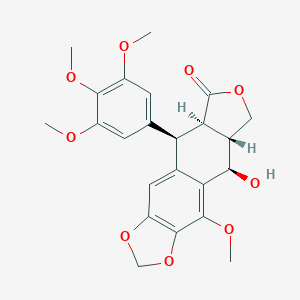
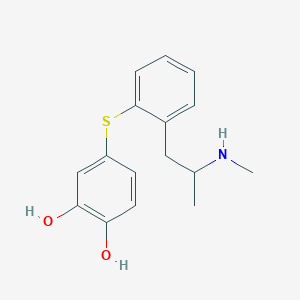
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
